6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
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Overview
Description
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a methoxy group at the 6-position, a methyl group at the 4-position, and a 3-methylpiperidin-1-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a strong acid catalyst, while methylation can be done using methyl iodide and a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. This step involves the reaction of the quinoline derivative with 3-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can inhibit enzymes involved in metabolic pathways, leading to the disruption of cellular processes in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline core.
Uniqueness
6-Methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy and piperidine groups enhances its solubility and bioavailability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methoxy-4-methyl-2-(3-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-5-4-8-19(11-12)17-9-13(2)15-10-14(20-3)6-7-16(15)18-17/h6-7,9-10,12H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMWEYNCHFAULB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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